N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated aromatic ring, a piperidine moiety, and a pyrimidine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of the aromatic and pyrimidine rings, followed by their coupling. Common synthetic routes may include:
Formation of the Fluorinated Aromatic Ring:
Synthesis of the Piperidine Moiety: Piperidine can be synthesized via hydrogenation of pyridine or through other organic transformations.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized using methods such as the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The final step involves coupling the fluorinated aromatic ring with the pyrimidine ring through an ether linkage, often using reagents like sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic ring, using nucleophiles like hydroxide ions (OH⁻) or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- N-(3-fluoro-4-ethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- N-(3-fluoro-4-methylphenyl)-2-{[6-ethyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to the specific combination of its fluorinated aromatic ring and the piperidine-pyrimidine moiety. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific biological interactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H23FN4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
InChI |
InChI=1S/C19H23FN4O2/c1-13-6-7-15(11-16(13)20)22-17(25)12-26-18-10-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25) |
InChI Key |
VBJBTAJEVWPXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)F |
Origin of Product |
United States |
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